molecular formula C7H17Cl2N3O B2407833 4-(Methylamino)piperidine-4-carboxamide;dihydrochloride CAS No. 2243515-41-3

4-(Methylamino)piperidine-4-carboxamide;dihydrochloride

Cat. No.: B2407833
CAS No.: 2243515-41-3
M. Wt: 230.13
InChI Key: FYAVLZGENDIFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Methylamino)piperidine-4-carboxamide;dihydrochloride” is a chemical compound that can be used for pharmaceutical testing . It is also known by its IUPAC name, 4-(methylamino)piperidine-4-carboxamide dihydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H15N3O.2ClH/c1-9-7(6(8)11)2-4-10-5-3-7;;/h9-10H,2-5H2,1H3,(H2,8,11);2*1H . The molecular weight of the compound is 230.14 .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

  • Inhibitors of Soluble Epoxide Hydrolase : A study identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are essential for high potency and selectivity. One compound, 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, was identified as a useful tool for in vivo investigation in disease models due to its effects on a serum biomarker (Thalji et al., 2013).

  • Reversible Hydrogen Storage : Another research compared substituted piperidines and octahydroindoles for their usability as reversible organic hydrogen storage liquids. Compounds like 4-aminopiperidine and piperidine-4-carboxamide showed increased rates of catalytic dehydrogenation (Cui et al., 2008).

  • Inotropic Activity : In a study focused on cardiovascular applications, a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides were synthesized and evaluated for positive inotropic activity, with some derivatives showing favorable activity (Ji-Yong Liu et al., 2009).

  • HIV-1 Inhibition : Piperidine-4-carboxamide CCR5 antagonists were studied for their potential in inhibiting HIV-1 envelope-mediated membrane fusion. The compound 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220) showed high CCR5 binding affinity and potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells (Imamura et al., 2006).

  • Anti-Acetylcholinesterase Activity : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Some compounds showed substantial increases in activity, indicating their potential as antidementia agents (Sugimoto et al., 1990).

  • Tubulin Inhibition : The discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents acting as tubulin inhibitors was reported. These compounds demonstrated increased numbers of mitotic cells in a leukemia cell line after treatment (Krasavin et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

4-(methylamino)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c1-9-7(6(8)11)2-4-10-5-3-7;;/h9-10H,2-5H2,1H3,(H2,8,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAVLZGENDIFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCNCC1)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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